molecular formula C19H17N5OS B2739143 N-(2,4-DIMETHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE CAS No. 1359482-14-6

N-(2,4-DIMETHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE

Cat. No.: B2739143
CAS No.: 1359482-14-6
M. Wt: 363.44
InChI Key: OITWGHVBIZJAGN-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE is a compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

The synthesis of N-(2,4-DIMETHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE typically involves the reaction of 1,2,4-triazolo[4,3-a]quinoxaline with a suitable thiol and an acetamide derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(2,4-DIMETHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE involves its interaction with DNA. The compound intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting cell proliferation . This mechanism is similar to that of other DNA intercalators, such as doxorubicin. The molecular targets include the DNA itself and various enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS/c1-12-7-8-14(13(2)9-12)21-17(25)10-26-19-18-23-20-11-24(18)16-6-4-3-5-15(16)22-19/h3-9,11H,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITWGHVBIZJAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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